molecular formula C21H26O3 B1585772 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59748-18-4

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1585772
CAS RN: 59748-18-4
M. Wt: 326.4 g/mol
InChI Key: YNBBQLUKHHSKPW-UHFFFAOYSA-N
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Description

“4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C21H25NO . It is also known by several other names such as 4-Cyano-4’- (octyloxy)-1,1’-biphenyl, p-Cyano-p’- (octyloxy)biphenyl, 4’- (n-Octyloxy)-4-cyanobiphenyl, 4-Cyano-4’-octoxybiphenyl, 4- (Octyloxy)-4’-cyanobiphenyl, 4-Cyano-4’- (n-octyloxy)biphenyl, 4’- (Octyloxy)-4-cyanobiphenyl, p- (Octyloxy)-p’-cyanobiphenyl, 4’- (Octyloxy)-4-biphenylcarbonitrile, 4- (4-Octyloxyphenyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” can be represented by the SMILES string CCCCCCCCOc1ccc(cc1)-c2ccc(cc2)C#N . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is a liquid crystal (nematic) with a melting point of 51-77 °C (lit.) . Its molecular weight is 307.43 g/mol .

Scientific Research Applications

Synthesis and Material Properties

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid and related compounds are primarily investigated for their synthesis and material properties. For instance, Voisin et al. (2017) explored the hydrogen bond-directed assembly of silsesquioxanes cubes using carboxylic acid derivatives. They demonstrated that these compounds can self-assemble into ordered hybrid networks, highlighting their potential in nanostructured material synthesis (Voisin et al., 2017).

Liquid Crystal Research

A significant area of research for these compounds is in liquid crystal technology. Goodby and Gray (1976) investigated the smectic properties of esters derived from 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, noting the striking effects of alkyl chain length on the smectic phases (Goodby & Gray, 1976). Additionally, Kurogoshi and Hori (1997) analyzed how the bulkiness of terminal chains affects the stability of smectic liquid crystals, using isomeric chiral biphenyl esters (Kurogoshi & Hori, 1997).

Photovoltaic Applications

Carboxylic acid-functionalized compounds, similar in structure to 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, have been investigated for their potential in photovoltaic applications. Choi et al. (2013) studied carboxylic acid functionalized fullerenes as interfacial layer materials in inverted polymer solar cells, indicating a potential application of similar carboxylic acid derivatives in solar technology (Choi et al., 2013).

Synthesis Methodologies

There is also significant research into the synthesis methodologies of related compounds. Ardeleanu et al. (2018) reported on the synthetic approaches towards a derivative, highlighting the versatility of these compounds in organic synthesis (Ardeleanu et al., 2018).

Miscellaneous Applications

The diverse nature of these compounds allows for a wide range of applications. For instance, Matharu et al. (2014) explored the liquid crystal properties of esters derived from 4-(4-(decyloxy)phenyl)thiophene-2-carboxylic acid, illustrating the potential of these compounds in creating advanced materials with unique properties (Matharu et al., 2014).

Safety And Hazards

According to the safety data sheet, “4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

4-(4-octoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBQLUKHHSKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384365
Record name 4-(4-octoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

59748-18-4
Record name 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59748-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-octoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Octyl bromide (0.102 mol) is added to a solution of 4-(4-hydroxyphenyl)benzoic acid (0.102 mol) and 2.5 N sodium hydroxide (0.102 mol) and the mixture stirred at 70° C. for a period of 18 hours. The reaction mixture is allowed to cool and then acidified to pH 3 and partitioned between ethyl acetate and water. The organic phase is washed with water and brine and the solvent then removed to obtain the 4'-n-octyloxy-[1,1'-biphenyl]-4-ylcarboxylic acid, C21H23O3, M.W. 326.4
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Holzwarth, R Bartsch, Z Cherkaoui… - … –A European Journal, 2004 - Wiley Online Library
Based on the stabilisation of the molecular motion by the chiral residue, novel optically active biphenylic chiral dopants for nematic liquid crystals were developed. This molecular …
M Kurfürst, V Kozmík, J Svoboda, V Novotna… - Liquid …, 2008 - Taylor & Francis
The role and position of the benzothiophene core in several series of calamitic liquid crystals was examined. Benzothiophene and its lateral 3‐chloro‐ and 6‐methoxy‐substituted …
Number of citations: 19 www.tandfonline.com
KT Kang, SK Lee, CW Park, SH Cho… - Bulletin of the Korean …, 2006 - koreascience.kr
New liquid-crystalline biphenyl carboxylates with an achiral swallow-tail derived from 1, 3-dialkoxy-2-propanol $[(ROCH_2) _2CHOH $] where R is methyl, ethyl, propyl, butyl, $ …
Number of citations: 11 koreascience.kr
Z Jiuhong - 2019 - search.proquest.com
ZHANG, JIUHONG., Ph.D. December 2019 CHEMISTRY PART I DEVELOPMENT OF A SYNTHETIC APPROACH TO O-THIENYL CARBOXYLATE ESTE Page 1 ABSTRACT ZHANG, …
Number of citations: 2 search.proquest.com
楊儒翰 - 2016 - airitilibrary.com
Airiti Library華藝線上圖書館 隨時查.隨時看,你的隨身圖書館已上線! 立即使用 logo 瀏覽進階 檢索儲值 &購物車 登入│ 加入會員│ 購買點數│ 個人化服務 │ 會員登入 重發認證信 忘記帳號…
Number of citations: 0 www.airitilibrary.com

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